2-(Oxolan-2-ylmethyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Derivatives in Contemporary Organic Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a multitude of natural products and synthetic compounds. frontiersin.orgnih.gov Its prevalence stems from its unique structural and chemical characteristics. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.gov This "pseudorotation" contributes to the stereochemistry of a molecule, influencing its interaction with biological targets. nih.gov
Pyrrolidine derivatives are integral to many alkaloids, such as nicotine (B1678760) and hygrine, and serve as precursors in the synthesis of tropane (B1204802) alkaloids like atropine (B194438) and cocaine. nih.gov The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, making it a key site for chemical modifications. nih.gov In fact, a significant majority of FDA-approved drugs containing a pyrrolidine moiety are substituted at the nitrogen position. nih.gov The versatility of the pyrrolidine scaffold is further demonstrated by its presence in a wide range of pharmaceuticals, including antiviral, anticancer, anti-inflammatory, and antidiabetic agents. frontiersin.orgnih.gov
Role of Oxolane Moieties in Scaffold Design
The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated ether. This motif is a common feature in a variety of natural products and is frequently incorporated into synthetic molecules to modulate their physicochemical properties. The inclusion of an oxolane ring can influence a compound's solubility, polarity, and ability to form hydrogen bonds, all of which are critical factors in determining its biological activity and pharmacokinetic profile.
In drug discovery, the oxolane moiety can act as a key structural element within a larger molecular scaffold. ontosight.ai It can serve as a linker or a substituent that helps to orient other functional groups for optimal interaction with a biological target. The stereochemistry of substituted oxolane rings can also play a crucial role in the selectivity and potency of a drug candidate. acs.org For instance, the diastereomeric oxolan-3-yl derivatives of a particular compound have shown different pharmacokinetic profiles and potencies. acs.org
Structural and Synthetic Relevance of 2-(Oxolan-2-ylmethyl)pyrrolidine
The compound this compound, with the CAS number 933704-46-2, represents a fascinating amalgamation of the two aforementioned structural motifs. biosynth.com Its structure features a pyrrolidine ring directly linked to an oxolane ring via a methylene (B1212753) bridge. This unique combination of a basic nitrogen heterocycle and a polar ether ring suggests a range of potential applications in both synthetic chemistry and as a building block for more complex molecules.
The synthesis of such a molecule can be approached through various established methods for forming pyrrolidine and ether linkages. organic-chemistry.org The presence of both a secondary amine in the pyrrolidine ring and the ether oxygen in the oxolane ring provides two distinct sites for further functionalization. This dual reactivity makes this compound a versatile intermediate for the construction of novel chemical entities. For example, it can be a precursor for creating dicarboxylic acid derivatives with potential biological activities. ontosight.ai The inherent chirality at the 2-position of the pyrrolidine ring and the 2-position of the oxolane ring introduces stereochemical complexity that can be exploited in the design of enantiomerically pure compounds.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| CAS Number | 933704-46-2 |
| SMILES | C1CC(NC1)CC2CCCO2 |
Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-8(10-5-1)7-9-4-2-6-11-9/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVXMXRPJYOFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Chiral Control in the Synthesis of 2 Oxolan 2 Ylmethyl Pyrrolidine
Enantioselective Synthesis and Chiral Induction
Enantioselective synthesis of 2-(oxolan-2-ylmethyl)pyrrolidine focuses on methods that yield a preponderance of one of the two enantiomers. This is often achieved through the influence of a chiral catalyst or reagent that creates a diastereomeric transition state, guiding the reaction pathway toward a specific stereochemical outcome.
A prominent strategy for achieving high enantioselectivity in pyrrolidine (B122466) synthesis is through catalyst-tuned hydroalkylation reactions. For instance, the desymmetrization of readily available 3-pyrrolines can be directed to produce chiral C2-alkylated pyrrolidines. nih.govorganic-chemistry.org This is accomplished through a tandem alkene isomerization/hydroalkylation reaction. nih.gov By selecting an appropriate metal catalyst and a chiral ligand, such as a modified bisoxazoline (BOX) ligand, it is possible to achieve excellent regio- and enantioselectivity. nih.govorganic-chemistry.org In a nickel-catalyzed system, this divergent method can deliver enantioenriched 2-alkyl substituted pyrrolidines with enantiomeric excesses (ee) of up to 97%. nih.gov
Another powerful technique involves the asymmetric lithiation-substitution of N-Boc-pyrrolidine. The use of sec-butyllithium (B1581126) in the presence of a chiral ligand like (−)-sparteine generates an enantioenriched organolithium intermediate. orgsyn.org This intermediate can then be coupled with a suitable electrophile. A subsequent one-pot reaction involving transmetalation with zinc chloride and a Negishi coupling with an appropriate aryl bromide, catalyzed by palladium, can yield 2-substituted pyrrolidines with high enantiomeric ratios, such as 96:4. organic-chemistry.org
Furthermore, rhodium-catalyzed arylation of aliphatic N-tosylaldimines, using chiral bicyclo[3.3.0]octadiene ligands, provides another route to chiral 2-aryl pyrrolidines in high yields and enantioselectivity. organic-chemistry.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides also furnishes enantioenriched pyrrolidines with excellent yields and selectivities. organic-chemistry.org
Table 1: Examples of Enantioselective Methods for Pyrrolidine Synthesis
| Method | Catalyst/Ligand | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Catalyst-Tuned Hydroalkylation | Nickel / Chiral BOX Ligands | 3-Pyrrolines | Up to 97% | nih.gov |
| Asymmetric Lithiation / Negishi Coupling | s-BuLi/(-)-Sparteine (B7772259) / Pd(OAc)2 | N-Boc-pyrrolidine | Up to 96:4 er | organic-chemistry.org |
| Iridium-Catalyzed Hydrogenation | Iridium / Chiral Ligand | Cyclic Enamines | High | organic-chemistry.org |
Diastereoselective Synthesis and Control
Diastereoselective synthesis is crucial for controlling the relative stereochemistry of the two chiral centers in this compound. One of the most effective methods for achieving this is the [3+2] cycloaddition reaction involving azomethine ylides. mdpi.comrsc.org This reaction can efficiently and stereoselectively generate multiple bonds and stereocenters in a single step. rsc.org
The reaction of an azomethine ylide, typically generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde or ketone (such as isatin), with a suitable dipolarophile can lead to highly substituted pyrrolidines. mdpi.com The diastereoselectivity of the cycloaddition—that is, the preference for the endo or exo adduct—can be tuned to produce the desired relative stereochemistry. nih.gov Although these cycloadditions can sometimes yield mixtures of diastereomers, reaction conditions can be optimized. mdpi.comnih.gov For example, a one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, can produce substituted pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivities. rsc.org
In a specific approach, forcing the demetalation of tin- or silicon-substituted iminium ions, followed by azomethine ylide cycloaddition and subsequent nucleophilic cyclization, allows for the synthesis of substituted pyrrolidines with high diastereomeric purity in a controlled one-pot cascade. nih.gov The use of electron-deficient alkynes as dipolarophiles in these 1,3-dipolar cycloadditions is also a valuable strategy for constructing functionalized pyrrolidine rings. rhhz.net
Chiral Auxiliary and Chiral Ligand-Based Approaches
To ensure high stereochemical fidelity, chiral auxiliaries are often employed. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it can be removed. wikipedia.org Evans oxazolidinones and camphorsultam are classic examples of such auxiliaries. wikipedia.orgbath.ac.uk For pyrrolidine synthesis, C2-symmetric trans-2,5-disubstituted pyrrolidines have themselves been widely used as chiral auxiliaries. researchgate.net
A well-documented approach is the asymmetric alkylation of pseudoephedrine amides, where pseudoephedrine acts as the chiral auxiliary. wikipedia.org Similarly, the N-propionylated derivative of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been synthesized and utilized as a chiral auxiliary in stereoselective aldol (B89426) reactions. rsc.org
Chiral ligands are central to metal-catalyzed asymmetric synthesis. orgsyn.org These ligands coordinate to a metal center, creating a chiral environment that biases the reaction to produce one enantiomer over the other. Chiral pyridine (B92270) bis(oxazoline) (PyBox) ligands, for example, are highly effective in various asymmetric catalytic reactions. orgsyn.org In the context of pyrrolidine synthesis, catalyst systems composed of metals like cobalt or nickel paired with chiral bisoxazoline (BOX) ligands have proven highly efficient in the regio- and enantioselective hydroalkylation of 3-pyrrolines. nih.govorganic-chemistry.org Likewise, palladium-catalyzed α-arylation of N-Boc-pyrrolidine uses a chiral ligand like (-)-sparteine to facilitate an enantioselective deprotonation, leading to 2-aryl-N-Boc-pyrrolidines in high enantiomeric ratios. organic-chemistry.org
Table 2: Chiral Auxiliaries and Ligands in Pyrrolidine Synthesis
| Approach | Reagent/Ligand | Application | Stereoselectivity | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Pseudoephedrine | Asymmetric Alkylation | High | wikipedia.org |
| Chiral Auxiliary | (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Asymmetric Aldol Reactions | High syn/anti selectivity | rsc.org |
| Chiral Ligand | Chiral BOX Ligands with Co/Ni | Hydroalkylation of 3-Pyrrolines | Up to 97% ee | nih.gov |
| Chiral Ligand | (-)-Sparteine with s-BuLi/Pd | Asymmetric α-Arylation | 96:4 er | organic-chemistry.org |
Enzymatic Desymmetrization and Resolution of Pyrrolidine Precursors
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds. researchgate.net Enzymatic desymmetrization and kinetic resolution are particularly effective strategies for accessing chiral pyrrolidine precursors.
Enzymatic desymmetrization involves the conversion of a prochiral or meso compound into a chiral molecule. The desymmetrization of various meso-N-Boc-2,5-cis-disubstituted pyrrolidines and pyrrolines can be achieved through enzymatic hydrolysis or transesterification. researchgate.netacs.org Enzymes such as lipases, for instance, Lipase B from Candida antarctica (CAL-B), can catalyze the highly enantioselective hydrolysis of meso-diesters, providing the corresponding monoesters in high enantiomeric excess (>99% ee). researchgate.net This approach is highly efficient, with theoretical yields approaching 100%. researchgate.net Similarly, amidase-containing microbial whole cells can catalyze the desymmetrization of meso-cis-pyrrolidinedicarboxamide to afford the enantiomerically pure (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid in nearly quantitative yield. researchgate.net
Kinetic resolution, on the other hand, involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high purity. While less atom-economical than desymmetrization, it is a widely used technique. whiterose.ac.uk For example, the lipase-catalyzed acylation of racemic alcohols is a common method. whiterose.ac.uk
More recently, engineered enzymes have been developed for new-to-nature reactions. Engineered variants of cytochrome P450 enzymes (P411) have been shown to catalyze intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good yield (up to 74%) and high enantioselectivity (up to 91:9 er). acs.org
Table 3: Enzymatic Approaches to Chiral Pyrrolidine Precursors
| Method | Enzyme | Substrate Type | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Desymmetrization | Lipase (e.g., CAL-B) | meso-N-Boc-2,5-disubstituted pyrrolidines | Monoesters | >99% ee | researchgate.net |
| Desymmetrization | Amidase | meso-cis-pyrrolidinedicarboxamide | (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acid | Almost quantitative yield | researchgate.net |
| C(sp³)–H Amination | Engineered P411 Variant | Alkyl Azides | Chiral Pyrrolidines | Up to 91:9 er | acs.org |
Advanced Spectroscopic and Structural Characterization of 2 Oxolan 2 Ylmethyl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Oxolan-2-ylmethyl)pyrrolidine, both ¹H and ¹³C NMR spectroscopy are essential for confirming its molecular structure and understanding its conformational dynamics in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the pyrrolidine (B122466) and oxolane rings, as well as the methylene (B1212753) bridge connecting them. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The pyrrolidine ring protons typically appear in the range of 1.5-3.0 ppm, while the protons on the oxolane ring are found between 1.8 and 3.8 ppm. The methylene bridge protons would likely resonate as a complex multiplet due to coupling with chiral centers in both rings. The N-H proton of the pyrrolidine ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The chemical shifts are indicative of the carbon's local electronic environment. Carbons adjacent to the nitrogen in the pyrrolidine ring and the oxygen in the oxolane ring are deshielded and thus appear at a lower field (higher ppm values). The carbon atoms of the pyrrolidine ring typically resonate in the range of 25-60 ppm, while those of the oxolane ring appear between 25-70 ppm. The methylene bridge carbon would have a chemical shift influenced by both heterocyclic rings.
Detailed analysis of coupling constants in high-resolution ¹H NMR spectra and two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity between the pyrrolidine and oxolane rings through the methylene linker.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine C2-H | 2.8 - 3.2 | 55 - 60 |
| Pyrrolidine C3-H₂ | 1.6 - 2.0 | 25 - 30 |
| Pyrrolidine C4-H₂ | 1.6 - 2.0 | 25 - 30 |
| Pyrrolidine C5-H₂ | 2.7 - 3.1 | 45 - 50 |
| Methylene Bridge -CH₂- | 1.8 - 2.5 | 40 - 45 |
| Oxolane C2'-H | 3.8 - 4.2 | 75 - 80 |
| Oxolane C3'-H₂ | 1.7 - 2.1 | 25 - 30 |
| Oxolane C4'-H₂ | 1.7 - 2.1 | 25 - 30 |
| Oxolane C5'-H₂ | 3.6 - 3.9 | 65 - 70 |
| Pyrrolidine N-H | 1.5 - 3.0 (broad) | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
The analysis would reveal precise bond lengths, bond angles, and torsion angles. The pyrrolidine ring is expected to adopt a non-planar envelope or twist conformation. iucr.org Similarly, the oxolane ring typically exhibits an envelope or twist conformation to relieve ring strain. iucr.org The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding involving the N-H group of the pyrrolidine ring and van der Waals forces. The relative orientation of the pyrrolidine and oxolane rings would also be clearly defined.
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₇NO), HRMS would provide an exact mass measurement consistent with its molecular formula, allowing for its unambiguous identification.
Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. The resulting mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation for amines.
Cleavage of the methylene bridge: The bond connecting the two rings could break, leading to fragments corresponding to the individual heterocyclic systems.
Loss of small neutral molecules: Fragmentation of the oxolane ring might involve the loss of molecules like water (H₂O) or ethylene (B1197577) (C₂H₄).
Tandem mass spectrometry (MS/MS) experiments could be performed to further investigate the fragmentation pathways of selected precursor ions, providing more detailed structural confirmation.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 155 | [C₉H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 156 | [C₉H₁₈NO]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 84 | [C₅H₈N]⁺ | Cleavage of the methylene bridge and loss of the oxolane moiety |
| 71 | [C₄H₉O]⁺ | Cleavage of the methylene bridge and loss of the pyrrolidine moiety |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage at the pyrrolidine ring |
Note: The relative abundances of these fragments would depend on the ionization method and energy.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected absorptions include:
N-H stretch: A moderate to weak, broad absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
C-H stretch: Multiple absorptions in the 2850-3000 cm⁻¹ region due to the sp³ C-H bonds of the pyrrolidine and oxolane rings and the methylene bridge.
C-O stretch: A strong absorption band in the 1050-1150 cm⁻¹ region, indicative of the ether linkage in the oxolane ring.
C-N stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range.
CH₂ bend (scissoring): Absorptions around 1450-1470 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While C-O and N-H stretches are also observable in Raman, the C-C and C-H symmetric stretching and bending vibrations of the heterocyclic rings often give rise to strong Raman signals. The largely aliphatic nature of the molecule would result in a spectrum dominated by C-H and C-C vibrations. Raman spectroscopy can be particularly useful for studying the molecule's conformation in different environments.
Table 3: Predicted Key Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | 3300-3500 | Weak-Medium (IR), Weak (Raman) |
| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 | Strong (IR), Strong (Raman) |
| CH₂ Bend | 1450-1470 | 1450-1470 | Medium (IR), Medium (Raman) |
| C-O-C Stretch (ether) | 1050-1150 | 1050-1150 | Strong (IR), Medium (Raman) |
| C-N Stretch | 1020-1250 | 1020-1250 | Weak-Medium (IR), Medium (Raman) |
Computational and Theoretical Investigations of 2 Oxolan 2 Ylmethyl Pyrrolidine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of 2-(Oxolan-2-ylmethyl)pyrrolidine and how its flexible structure influences its interactions. researchgate.netnih.govnih.gov The pyrrolidine (B122466) ring, a five-membered heterocycle, is not planar and exhibits a phenomenon known as pseudorotation, leading to a variety of low-energy conformations, typically described as envelope and twist forms. researchgate.netnih.gov The orientation of the oxolane-2-ylmethyl substituent relative to the pyrrolidine ring further increases the conformational complexity.
Computational methods are employed to explore the potential energy surface of the molecule and identify the most stable conformers. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy, coupled with molecular modeling, have been used to investigate the conformational preferences of substituted pyrrolidines. researchgate.net For instance, the relative configuration of substituents on the pyrrolidine ring and modifications to the pyrrolidine nitrogen can significantly impact the ring's conformation. researchgate.net The non-planar nature of the pyrrolidine ring allows substituents to adopt pseudo-axial and pseudo-equatorial orientations, which is a key factor in its biological activity. researchgate.netnih.gov
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more detailed understanding of the electronic properties of this compound. routledge.commdpi.comnih.gov These methods are used to calculate various molecular properties, including electronic structure, reactivity, and to elucidate reaction mechanisms. routledge.comnih.govmpg.de
Electronic Structure and Reactivity Predictions
DFT and ab initio calculations can determine the distribution of electrons within the molecule, identifying electron-rich and electron-poor regions. This information is critical for predicting how the molecule will interact with other chemical species. For example, the nitrogen atom in the pyrrolidine ring, being a secondary amine, imparts basicity to the molecule. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated to predict the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.
Vibrational frequency calculations using DFT can also support experimental spectroscopic data, such as infrared spectra, confirming the accuracy of the computational model.
Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are invaluable for studying the step-by-step process of chemical reactions involving this compound. numberanalytics.combeilstein-journals.orgdalalinstitute.comresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures of transition states and intermediates. numberanalytics.comdalalinstitute.com
The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. numberanalytics.com For instance, in nucleophilic substitution (SN2) reactions, the transition state has a trigonal bipyramidal geometry. numberanalytics.com Computational studies can analyze the factors that stabilize or destabilize this transition state, such as steric and electronic effects. numberanalytics.comresearchgate.net In the context of pyrrolidine derivatives, computational studies have been used to propose reaction mechanisms, such as the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, and to determine whether kinetic or thermodynamic factors control product formation. beilstein-journals.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment over time. google.commdpi.commdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings, such as a solvent or a biological target. mdpi.com
MD simulations are particularly useful for understanding how the flexibility of the molecule affects its function. mdpi.com For example, simulations can reveal how the pyrrolidine ring and its substituents fluctuate between different conformations. This dynamic information is crucial for understanding how the molecule might bind to a receptor or enzyme, as both the ligand and the protein are flexible entities. mdpi.commdpi.com
Ligand-Target Interaction Modeling (Molecular Docking) for Understanding Recognition Principles
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govplos.orgchemrxiv.org This method is instrumental in understanding the recognition principles that govern the interaction between this compound derivatives and their biological targets. nih.govplos.org
In a typical docking study, a three-dimensional model of the target protein is used, and the ligand is placed in the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with the best-scoring poses representing the most likely binding modes. These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding. nih.gov This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.govjbino.com For example, docking studies have been used to elucidate the mechanism of action of antifungal compounds that target specific enzymes. researchgate.net
Below is a table summarizing the computational methods and their applications in studying this compound:
| Computational Method | Application | Key Insights |
| Molecular Modeling & Conformational Analysis | Exploring 3D structures and flexibility | Identification of stable conformers, understanding the influence of substituents on ring pucker |
| Quantum Chemical Calculations (DFT, Ab Initio) | Investigating electronic properties and reaction pathways | Prediction of reactivity, elucidation of reaction mechanisms, analysis of transition states |
| Molecular Dynamics Simulations | Studying dynamic behavior over time | Characterization of molecular motion, flexibility, and interactions with the environment |
| Molecular Docking | Predicting ligand-protein binding modes | Understanding recognition principles, identifying key binding interactions, guiding drug design |
Applications in Advanced Organic Synthesis and Chemical Research
Role as Chiral Building Blocks in Complex Molecule Synthesis
Chiral pyrrolidines are among the most important heterocyclic motifs in organic synthesis, serving as fundamental building blocks for a vast array of biologically active natural products and pharmaceutical agents. mdpi.comresearchgate.net The pyrrolidine (B122466) scaffold allows for efficient exploration of three-dimensional chemical space, which is critical for achieving high target selectivity and potency in drug discovery. researchgate.netnih.gov The incorporation of the 2-(oxolan-2-ylmethyl) side chain introduces an additional stereocenter and a flexible, polar tetrahydrofuran (B95107) ring, further expanding its synthetic utility.
The use of proline, the parent structure of the pyrrolidine ring system, as a chiral synthon for creating complex pyrrolidine, pyrrolizidine, and indolizidine alkaloids is well-documented. rsc.org Synthetic strategies often leverage the inherent chirality of these building blocks to construct complex molecular architectures with high stereocontrol. For instance, intramolecular aza-Michael reactions have been effectively used to synthesize functionalized pyrrolidines, which serve as the core for natural products like (R)-bgugaine and (R)-irnidine. whiterose.ac.uk
Recent palladium-catalyzed methods have been developed for the methylation of (hetero)arenes with pyrrolidin-2-yl and tetrahydrofuran-2-yl groups, highlighting the significance of installing these saturated heterocycles in complex molecules to enhance their drug-like properties. organic-chemistry.org The presence of both moieties in 2-(Oxolan-2-ylmethyl)pyrrolidine makes it a pre-functionalized building block, potentially streamlining the synthesis of complex targets that require both a chiral amine center and an ether linkage.
The synthesis of bioactive molecules often involves the strategic assembly of chiral fragments. The table below illustrates examples of complex bioactive scaffolds that incorporate either the pyrrolidine or tetrahydrofuran ring, underscoring the potential of this compound as a versatile precursor.
| Bioactive Scaffold Class | Key Heterocyclic Unit | Synthetic Strategy Example | Reference |
| Pyrrolizidine Alkaloids | Pyrrolidine | Cycloaddition reactions | bg.ac.rs |
| Indolizidine Alkaloids | Pyrrolidine | Proline-based synthesis | rsc.org |
| Annonaceous Acetogenins | Tetrahydrofuran | Palladium-catalyzed oxy-alkynylation | epfl.ch |
| Polyhydroxylated Pyrrolidines | Pyrrolidine | Cyclization from acyclic precursors | nih.gov |
| Spirocyclic Pyrrolidines | Pyrrolidine | Asymmetric aza-Michael reaction | whiterose.ac.uk |
Catalytic Applications as Organocatalysts or Ligands
The field of asymmetric organocatalysis has seen exponential growth, with chiral pyrrolidine derivatives, particularly those derived from proline, emerging as a "privileged" class of catalysts. mdpi.comnih.gov These catalysts operate through various activation modes, most notably via enamine or iminium ion formation, to facilitate a wide range of enantioselective transformations. chim.it The this compound scaffold is an excellent candidate for applications in organocatalysis and as a ligand in metal-catalyzed reactions.
Derivatives such as (S)-N-substituted-N-(2-pyrrolidinylmethyl)amines have been successfully employed as organocatalysts in intramolecular aldol (B89426) reactions. mdpi.com The substituent on the nitrogen atom plays a crucial role in tuning the catalyst's steric and electronic properties, thereby influencing the stereochemical outcome of the reaction. The oxolan-2-ylmethyl group in the title compound can similarly modulate the catalyst's environment. Furthermore, the oxygen atom of the THF ring can act as a hydrogen bond acceptor or a Lewis basic site, potentially participating in the transition state stabilization and enhancing catalytic activity and selectivity.
The synergy of combining organocatalysis with transition-metal catalysis has opened new avenues for synthesizing complex heterocycles. chim.it In such cooperative systems, a chiral amine catalyst can activate one substrate while a metal complex activates another, enabling reactions that are not feasible with either catalyst alone. The this compound structure is well-suited for designing ligands for such systems, where the pyrrolidine nitrogen coordinates to the metal center, and the THF moiety influences solubility and the chiral pocket around the metal.
The table below summarizes key asymmetric reactions where pyrrolidine-based catalysts or ligands have been instrumental, highlighting the potential applications for derivatives of this compound.
| Asymmetric Reaction | Catalyst/Ligand Type | Activation Mode | Typical Substrates | Reference |
| Aldol Reaction | Prolinamides | Enamine catalysis | Aldehydes, Ketones | nih.gov |
| Michael Addition | Diarylprolinol silyl (B83357) ethers | Enamine catalysis | Aldehydes, Nitroalkenes | mdpi.comnih.gov |
| Diels-Alder Reaction | Imidazolidinones | Iminium ion catalysis | α,β-Unsaturated aldehydes, Dienes | nih.gov |
| Tsuji-Trost Reaction | Pyrrolidine/Pd complex | Cooperative catalysis | Aldehydes, Allylic bromides | chim.it |
| Henry (Nitroaldol) Reaction | Chiral amines/Cu(II) complex | Metal-ligand complex | Aldehydes, Nitroalkanes | upce.cz |
Precursors for Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. iitkgp.ac.in Host-guest chemistry, a central concept in this field, focuses on the formation of complexes between a larger host molecule and a smaller guest molecule. nih.gov The design of hosts with specific recognition properties is crucial for applications in separation science, sensing, and drug delivery. nih.govambeed.com
The compound this compound contains two distinct chemical entities, pyrrolidine and tetrahydrofuran, which have been shown to exhibit differential interactions with macrocyclic hosts. A notable study demonstrated the highly selective separation of pyrrolidine from THF using nonporous adaptive crystals of per-ethyl-pillar arene (EtP6). semanticscholar.org The EtP6 crystals showed a superior preference for pyrrolidine vapor over THF, achieving 99.9% purity. This selectivity was attributed to the more stable host-guest complex formed with pyrrolidine. semanticscholar.org
This inherent difference in binding affinity makes this compound an intriguing precursor for designing supramolecular systems. It could be incorporated into larger structures, such as macrocycles or polymers, where the pyrrolidine and THF moieties could serve as distinct binding sites or recognition motifs. For example, a host molecule derived from this compound could exhibit tunable selectivity for different guests based on which part of the structure dominates the interaction.
The table below outlines key concepts in host-guest chemistry relevant to the potential applications of this compound derivatives.
| Host-Guest System Component | Function/Principle | Potential Role of this compound | Reference |
| Host Molecule | Encapsulates guest via a binding cavity | Precursor for macrocycles with dual recognition sites | nih.gov |
| Guest Molecule | Binds within the host's cavity | Can be designed to selectively bind to hosts | semanticscholar.org |
| Non-covalent Interactions | Hydrogen bonds, π-π stacking, van der Waals forces | Pyrrolidine N-H (H-bond donor), THF oxygen (H-bond acceptor) | iitkgp.ac.in |
| Nonporous Adaptive Crystals | Solid-state hosts that adapt to guest binding | Derivatives could form crystals for selective separations | semanticscholar.org |
| Supra-amphiphiles | Amphiphilic systems formed by host-guest complexes | Can be used to create self-assembling structures like microspheres | beilstein-journals.org |
Design and Synthesis of Advanced Material Precursors
The unique structural and chemical properties of pyrrolidine and tetrahydrofuran derivatives make them valuable building blocks for advanced materials. bldpharm.com Pyrrolidine-containing polymers are explored for various applications, while the THF moiety can impart desirable properties such as increased solubility and flexibility.
Patents have disclosed the use of the "tetrahydrofuran-2-ylmethyl" group as a substituent in complex spiroheterocyclic pyrrolidine derivatives designed as pesticides. google.com This indicates the utility of this specific side chain in creating functional molecules for agrochemical applications. The incorporation of this group can modulate the molecule's physicochemical properties, such as its lipophilicity and bioavailability, which are critical for its performance.
In polymer science, monomers containing heterocyclic rings are used to synthesize polymers with specific thermal or mechanical properties. While direct polymerization of this compound is not widely reported, its functional groups (secondary amine and ether) provide handles for incorporation into polymer backbones or as pendant groups. For example, the amine could be used to open epoxide monomers to form poly(amino alcohol)s, or it could be acylated to create amide-containing polymers. Such materials could find applications as functional coatings, membranes, or in biomedical devices. google.com
The table below lists potential material types and the role that precursors derived from this compound could play in their synthesis.
| Material Type | Synthetic Approach | Potential Role of Precursor | Relevant Application |
| Functional Polymers | Chain-growth or step-growth polymerization | Monomer or functional additive | Coatings, Membranes |
| Agrochemicals | Multi-step organic synthesis | Core scaffold or key substituent | Pesticides, Herbicides |
| Pharmaceuticals | Asymmetric synthesis | Chiral building block | Drug discovery |
| Organocatalytic Resins | Immobilization on a solid support | Covalently attached catalytic unit | Flow chemistry, Recyclable catalysts |
| Supramolecular Gels | Self-assembly of gelator molecules | Low molecular weight gelator | Smart materials, Drug delivery |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Oxolan-2-ylmethyl)pyrrolidine, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves reductive cyclization or diastereoselective methods. For example, reductive cyclization of β-aroylpropionitriles has been used to generate pyrrolidine scaffolds . Adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., palladium or ruthenium complexes) can enhance yield. Monitoring reaction progress via TLC or HPLC and optimizing temperature (e.g., reflux vs. room temperature) are critical for purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substituent positions. Key markers include:
- ¹H NMR : Chemical shifts for pyrrolidine protons (δ 1.5–3.0 ppm) and oxolane methylene groups (δ 3.5–4.5 ppm).
- ¹³C NMR : Peaks for carbonyl carbons (if oxidized) and heterocyclic carbons.
- LC-MS : To verify molecular weight and detect impurities.
Cross-referencing with elemental analysis ensures structural integrity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what methods can elucidate structure-activity relationships (SAR)?
- Methodological Answer : Enantiomeric resolution via chiral chromatography or asymmetric synthesis (e.g., using L-proline catalysts) is critical for studying stereochemical effects . Biological assays (e.g., enzyme inhibition or receptor-binding studies) paired with computational docking can identify active enantiomers. For example, (S)-enantiomers of pyrrolidine derivatives often exhibit higher target selectivity due to spatial compatibility with binding pockets .
Q. What computational approaches are used to model the interactions of this compound with biological targets, and how can these inform drug design?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) predict binding affinities and stability. Key steps include:
- Ligand preparation : Protonation state optimization at physiological pH.
- Target validation : Using cryo-EM or X-ray crystallography data for receptor structures.
- Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions.
These methods guide modifications to enhance pharmacokinetic properties .
Q. How does this compound degrade under various conditions (e.g., acidic, oxidative), and what analytical strategies identify degradation products?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation pathways. LC-MS/MS and 2D-NMR are used to detect products like pyrrolidone (via oxidation) or ring-opened aldehydes. For example, 2-(1-hydroxy-2-oxopropyl)pyrrolidine degrades to acetylated pyrroline derivatives under aqueous conditions .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, ensuring reproducibility in pharmacological studies?
- Methodological Answer : Implementing Quality-by-Design (QbD) principles:
- Critical Process Parameters (CPPs) : Control reaction time, temperature, and stoichiometry.
- In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring.
- Statistical optimization : Response Surface Methodology (RSM) to refine conditions.
Rigorous QC protocols (e.g., USP reference standards) ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
